molecular formula C10H13NO2 B14760151 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol CAS No. 1010-72-6

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol

Cat. No.: B14760151
CAS No.: 1010-72-6
M. Wt: 179.22 g/mol
InChI Key: ZRILVGJRAWMJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol is a synthetic isoquinoline alkaloid. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: H₂O₂, TBHP

    Reducing Agents: NaBH₄

    Substitution Reagents: Alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and hydroxyl groups contribute to its anti-inflammatory and immunomodulatory properties, distinguishing it from other tetrahydroisoquinoline derivatives .

Properties

CAS No.

1010-72-6

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol

InChI

InChI=1S/C10H13NO2/c1-13-9-3-2-7-4-5-11-6-8(7)10(9)12/h2-3,11-12H,4-6H2,1H3

InChI Key

ZRILVGJRAWMJFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CCNC2)C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.